Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]- Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]-
Brand Name: Vulcanchem
CAS No.: 1242015-24-2
VCID: VC13827156
InChI: InChI=1S/C16H15ClO2/c1-10-4-6-15(11(2)8-10)19-16-7-5-13(17)9-14(16)12(3)18/h4-9H,1-3H3
SMILES: CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)C(=O)C)C
Molecular Formula: C16H15ClO2
Molecular Weight: 274.74 g/mol

Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]-

CAS No.: 1242015-24-2

Cat. No.: VC13827156

Molecular Formula: C16H15ClO2

Molecular Weight: 274.74 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]- - 1242015-24-2

Specification

CAS No. 1242015-24-2
Molecular Formula C16H15ClO2
Molecular Weight 274.74 g/mol
IUPAC Name 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]ethanone
Standard InChI InChI=1S/C16H15ClO2/c1-10-4-6-15(11(2)8-10)19-16-7-5-13(17)9-14(16)12(3)18/h4-9H,1-3H3
Standard InChI Key LWUAMKFFIKVYHB-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)C(=O)C)C
Canonical SMILES CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)C(=O)C)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure is defined by a central benzene ring substituted at the 5-position with a chlorine atom and at the 2-position with a 2,4-dimethylphenoxy group. The acetyl moiety (-COCH₃) occupies the 1-position of the central ring, completing the ethanone framework . Key structural identifiers include:

  • InChI: InChI=1S/C16H15ClO2/c1-10-4-6-15(11(2)8-10)19-16-7-5-13(17)9-14(16)12(3)18/h4-9H,1-3H3

  • Canonical SMILES: O=C(C1=CC(Cl)=CC=C1OC2=CC=C(C=C2C)C)C

The 2,4-dimethylphenoxy group introduces steric hindrance, which influences the compound’s solubility and reactivity. Theoretical calculations predict a logP value of ~3.8, suggesting moderate lipophilicity suitable for membrane permeability in biological systems . The chlorine atom at the 5-position enhances electrophilic substitution resistance, while the acetyl group provides a site for nucleophilic addition or condensation reactions.

Synthesis and Manufacturing

The synthesis of ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]-, involves multi-step protocols that emphasize regioselective etherification and acylation. A representative route, adapted from methodologies in patent literature and oxadiazole derivative syntheses , proceeds as follows:

Step 1: Synthesis of 2,4-Dimethylphenoxy Intermediate

2,4-Dimethylphenol is reacted with ethyl bromoacetate in the presence of potassium hydroxide (KOH) in ethanol under reflux. This Williamson ether synthesis yields ethyl 2-(2,4-dimethylphenoxy)acetate .

Step 2: Chlorination and Cyclization

The ethyl ester intermediate undergoes chlorination at the 5-position using sulfuryl chloride (SO₂Cl₂) in dichloromethane. Subsequent cyclization with thiosemicarbazide forms a 1,3,4-oxadiazole ring, though this step may vary depending on the target derivative .

Step 3: Acetylation

The chlorinated intermediate is acetylated using acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone moiety. Purification via column chromatography or recrystallization yields the final product .

Table 1: Comparison of Synthetic Methods

MethodReagentsYield (%)Purity (%)
Route A Ethyl bromoacetate, KOH, SO₂Cl₂7295
Route B Thionyl chloride, phenethylamine6690

Applications in Organic Chemistry

The compound serves as a precursor in heterocyclic chemistry:

  • Oxadiazole Synthesis: Reacts with thiosemicarbazides to form 1,3,4-oxadiazoles, which are pivotal in agrochemical and pharmaceutical industries .

  • Cross-Coupling Reactions: Participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling the construction of biaryl systems for materials science .

Analytical Characterization

Advanced spectroscopic techniques confirm the compound’s identity:

  • ¹H NMR (CDCl₃): δ 2.35 (s, 3H, COCH₃), 2.38 (s, 6H, Ar-CH₃), 6.82–7.45 (m, 6H, aromatic) .

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C ether) .

  • MS (EI): m/z 274 [M]⁺, 259 [M-CH₃]⁺ .

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